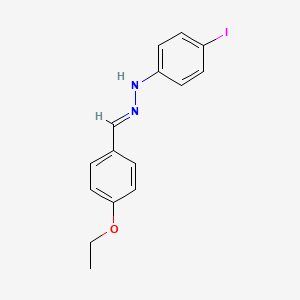![molecular formula C7H8Cl2O B14690450 Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- CAS No. 32166-28-2](/img/structure/B14690450.png)
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of two chlorine atoms at the 7,7-positions adds to its reactivity and potential utility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- typically involves the reaction of cyclopentadiene with dichloroketene. This reaction proceeds through a [2+2] cycloaddition mechanism, forming the bicyclic structure. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and the ketone group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: Similar bicyclic structure but with different functional groups.
Bicyclo[3.2.0]hept-6-en-2-one: Another bicyclic compound with a different arrangement of functional groups.
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Similar structure with methyl groups instead of chlorine atoms.
Uniqueness
Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- is unique due to the presence of chlorine atoms, which impart distinct reactivity and potential applications. The dichloro substitution makes it more reactive in nucleophilic substitution reactions compared to its analogs.
Propriétés
Numéro CAS |
32166-28-2 |
|---|---|
Formule moléculaire |
C7H8Cl2O |
Poids moléculaire |
179.04 g/mol |
Nom IUPAC |
7,7-dichlorobicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h4-5H,1-3H2 |
Clé InChI |
JNUBXUDLWFTLCC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C(C2=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
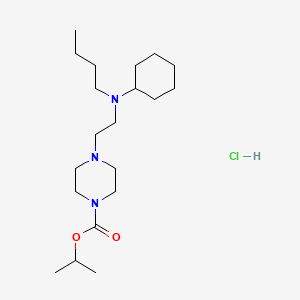


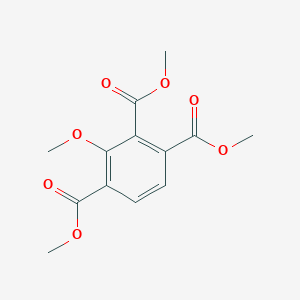

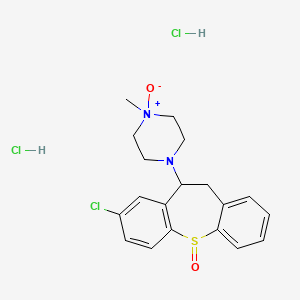

![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
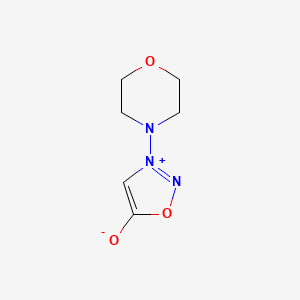
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
